2-amino-N-(2,4-dimethoxyphenyl)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide
Description
2-Amino-N-(2,4-dimethoxyphenyl)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide is a cyclopenta[b]thiophene derivative characterized by a fused bicyclic core, an amino group at position 2, and a carboxamide moiety at position 3 linked to a 2,4-dimethoxyphenyl substituent. This scaffold is synthetically versatile, enabling modifications at both the amino and carboxamide positions, which influence physicochemical properties and biological activity. The compound is part of a broader class of molecules studied for antimicrobial, anticancer, and antiviral applications .
Properties
IUPAC Name |
2-amino-N-(2,4-dimethoxyphenyl)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2O3S/c1-20-9-6-7-11(12(8-9)21-2)18-16(19)14-10-4-3-5-13(10)22-15(14)17/h6-8H,3-5,17H2,1-2H3,(H,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QDVDZCZLBPHNAK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)NC(=O)C2=C(SC3=C2CCC3)N)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Thiophene-based analogs have been shown to be biologically active compounds with a variety of effects. For instance, some thiophene derivatives are known to interact with voltage-gated sodium channels and act as nonsteroidal anti-inflammatory drugs.
Mode of Action
For example, some thiophene derivatives can block voltage-gated sodium channels, thereby inhibiting the propagation of action potentials in neurons.
Biological Activity
2-Amino-N-(2,4-dimethoxyphenyl)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews its biological properties, particularly focusing on its anticancer activity, mechanisms of action, and structure-activity relationships (SAR) based on various research findings.
- Chemical Formula : C₁₆H₁₈N₂O₃S
- CAS Number : 777878-99-6
- Molecular Weight : 306.39 g/mol
Biological Activity Overview
The compound has been evaluated for its anticancer properties, showing promise against various cancer cell lines. The following sections detail the findings from specific studies.
Anticancer Activity
-
In Vitro Studies :
- A study conducted by the National Cancer Institute (NCI) evaluated a series of cyclopenta[b]thiophene derivatives, including this compound, against a panel of 60 human tumor cell lines. The results indicated that several derivatives exhibited cytotoxic effects, particularly against leukemia cell lines .
- The compound demonstrated a notable ability to inhibit cell proliferation in various cancer types, with specific attention to its mechanisms involving apoptosis and cell cycle arrest.
-
Mechanisms of Action :
- The compound's mechanism appears to involve the induction of apoptosis through caspase activation and modulation of tubulin polymerization. This was evidenced by dose-dependent increases in G2/M phase arrest in treated A549 lung cancer cells .
- Further studies indicated that the compound could inhibit tubulin polymerization similarly to known antimitotic agents, suggesting a shared pathway for anticancer activity .
Structure-Activity Relationship (SAR)
The structural features of this compound play a crucial role in its biological activity:
- Substituents : The presence of methoxy groups on the phenyl ring enhances solubility and may contribute to increased bioactivity.
- Cyclopentathiophene Core : This scaffold is critical for the compound's interaction with biological targets, influencing both potency and selectivity against cancer cell lines.
Data Table: Summary of Biological Activity
| Cell Line | GI50 (μM) | Mechanism of Action |
|---|---|---|
| A549 (Lung Cancer) | 1.06 | Induction of apoptosis and G2/M arrest |
| NCI-H226 (Leukemia) | 2.27 | Inhibition of tubulin polymerization |
| OVACAR-4 | 0.69 | Apoptosis via caspase activation |
Case Studies
- Study on Antiproliferative Effects :
- In Vivo Efficacy :
Chemical Reactions Analysis
Amide Bond Reactivity
The carboxamide group (-CONH-) is a key reactive site, participating in:
For example, hydrolysis under basic conditions (e.g., LiOH in THF/H₂O) cleaves the amide bond, yielding a carboxylic acid derivative .
Aromatic Ring Modifications
The 2,4-dimethoxyphenyl group undergoes electrophilic substitution:
| Reaction Type | Reagents/Conditions | Position Selectivity | Source |
|---|---|---|---|
| Demethylation | BBr₃ (Lewis acid) | Methoxy → hydroxyl | |
| Halogenation | Br₂/FeBr₃ | Para to methoxy groups |
Demethylation with BBr₃ converts methoxy groups to hydroxyls, altering electronic properties.
Amino Group Reactivity
The primary amino group (-NH₂) participates in:
| Reaction Type | Reagents/Conditions | Product Class | Source |
|---|---|---|---|
| Schiff Base Formation | Aldehydes/ketones | Imines | |
| Acylation | Acetyl chloride | N-acetyl derivatives |
For instance, reaction with aldehydes forms imines, which are intermediates in further heterocyclic syntheses .
Cyclopenta[b]thiophene Core Reactions
The fused bicyclic system exhibits unique reactivity:
| Reaction Type | Reagents/Conditions | Outcome | Source |
|---|---|---|---|
| Oxidation | m-CPBA | Sulfoxide/sulfone formation | |
| Reduction | H₂/Pd-C | Dihydrogenation of thiophene ring |
Oxidation with m-CPBA selectively targets the sulfur atom, forming sulfoxides or sulfones depending on stoichiometry.
Key Research Findings
-
Stability : The compound is stable under ambient conditions but prone to hydrolysis in strongly acidic/basic media .
-
Biological Relevance : Structural analogs exhibit kinase inhibition, suggesting potential for targeted modifications .
-
Regioselectivity : Methoxy groups direct electrophilic substitution to the para position due to steric and electronic effects.
Comparison with Similar Compounds
Structural Modifications and Key Derivatives
The core cyclopenta[b]thiophene structure is conserved across derivatives, but substitutions at the amino (position 2) and carboxamide (position 3) groups define functional diversity:
Key Observations :
- Electron-Donating vs.
- Schiff Base Derivatives : Schiff base formation (e.g., benzylidene in ) introduces planar conjugated systems, improving crystallinity and intermolecular interactions.
- Heterocyclic Substitutions : Thiazole or pyridine rings () may enhance binding to biological targets (e.g., enzymes or nucleic acids).
Q & A
Q. Key Analytical Validation :
- Melting Point : 159–160°C (similar analogs) .
- 1H-NMR : Characteristic signals include δ 2.45–3.10 (cyclopentane CH2), 6.25 (NH2), and aromatic protons at δ 7.00–8.30 .
Basic: How is structural characterization performed for this compound?
A combination of spectroscopic and crystallographic methods is used:
- 1H/13C-NMR : Assigns proton environments (e.g., NH2 at δ 6.25, aromatic protons) and confirms the carboxamide linkage (C=O at ~170 ppm) .
- X-ray Crystallography : SHELX programs refine crystal structures, resolving bond lengths and angles (e.g., C–S bond: 1.72–1.75 Å, C–N: 1.34 Å) .
- IR Spectroscopy : Detects NH stretches (~3300 cm⁻¹) and carbonyl vibrations (~1680 cm⁻¹) .
Q. Data Consistency Check :
- Compare experimental NMR shifts with computed values (DFT) to resolve discrepancies, such as unexpected splitting in cyclopentane protons due to conformational flexibility .
Advanced: How can computational modeling predict the compound’s biological activity?
Q. Methodology :
- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to dock the compound into target proteins (e.g., influenza virus polymerase, breast cancer receptors). The thiophene-carboxamide scaffold shows affinity for hydrophobic pockets .
- QSAR Studies : Correlate substituent effects (e.g., methoxy groups) with bioactivity. For example, bulky substituents at the 2,4-position enhance antiviral activity by improving steric complementarity .
- ADMET Prediction : SwissADME predicts moderate bioavailability (TPSA: 90–100 Ų) and blood-brain barrier permeability (logP ~3.5) .
Q. Validation :
Advanced: How do structural modifications impact pharmacological activity?
Q. Key Modifications and Effects :
Q. Contradiction Analysis :
- Methoxy vs. Nitro Groups : Methoxy groups improve solubility but reduce potency against Gram-negative bacteria due to decreased membrane penetration .
Advanced: How are data contradictions in spectral analysis resolved?
Case Study : Discrepant NH2 proton signals in NMR.
- Root Cause : Tautomerism or solvent-dependent conformational changes.
- Resolution :
Example : In compound 38 (analog), NH2 protons at δ 6.25 remained sharp in CDCl3 but broadened in DMSO-d6 due to hydrogen bonding .
Basic: What safety protocols are recommended for handling this compound?
- PPE : Gloves, goggles, and lab coats to prevent skin/eye contact (H315, H319) .
- Ventilation : Use fume hoods due to respiratory toxicity (H335) .
- Spill Management : Absorb with inert material (e.g., sand) and dispose as hazardous waste .
Advanced: What strategies optimize yield in large-scale synthesis?
- Catalyst Screening : Replace glacial acetic acid with p-TsOH (10 mol%) to reduce reaction time from 12 to 6 hours .
- Solvent Optimization : Use DMF/EtOH (1:3) to enhance solubility of aromatic amines .
- Continuous Flow Reactors : Improve heat transfer and reduce side reactions (e.g., thiourea formation) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
